(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
Overview
Description
®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, a phenylethyl group, and a carboxylate ester, making it a versatile intermediate in various synthetic pathways.
Scientific Research Applications
®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ®-1-phenylethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a base such as potassium hydroxide in a solvent like tetrahydrofuran. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Mechanism of Action
The mechanism of action of ®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate
- ®-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate
- (S)-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate
Uniqueness
®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomers. This chiral specificity is crucial in applications where the stereochemistry of the molecule affects its interaction with biological targets.
Properties
IUPAC Name |
methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENQIPNJLDAXAT-ZYHUDNBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469830 | |
Record name | (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852857-11-5, 99735-45-2 | |
Record name | rel-Methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852857-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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